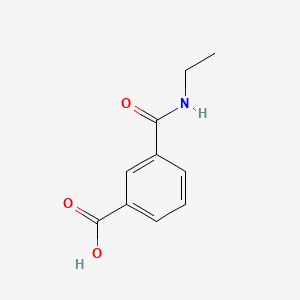

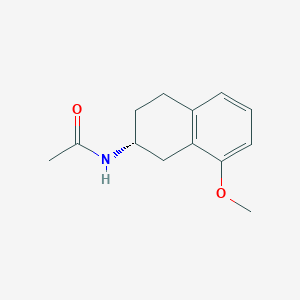

Acridine, 9-((3-(dimethylamino)propyl)amino)-, dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AI 3-63044 is a bioactive chemical.

Scientific Research Applications

Acridine–DNA Biopolymer Interactions

- Acridine molecules exhibit mutagenicity and carcinogenicity through interactions with DNA. Specifically, 9-amino-[N-(2-dimethylamino) ethyl] acridine-4-carboxamide impacts nucleic acid synthesis by binding to DNA, thereby interfering with DNA functions. Quantum mechanical methods have been used to evaluate stacking and in-plane intermolecular interactions between nucleic acid base pairs and this acridine derivative (Shukla, Mishra, & Tiwari, 2006).

Synthesis of Novel Trisubstituted Acridines

- An efficient methodology for synthesizing 3,6-diamino-9[(phenylalkyl)amino]acridines has been developed. This process involves heating solutions of 3,6-di(butanoylamino)-9[(phenylalkyl)amino]acridines in the presence of NaOH. These compounds were further used in the synthesis of other acridine derivatives (Matejová, Janovec, & Imrich, 2015).

Reactivity of 9-Aminoacridine Chromophore

- The 9-aminoacridine chromophore is crucial in DNA-targeted chemotherapeutic agents. Research has shown unique reactivities in guanidylation reactions, leading to novel cyclic and spirocyclic acridine derivatives (Ma, Day, & Bierbach, 2007).

Synthesis and Characterization of Acridine-4-Formamide Derivatives

- Acridine derivatives, used as biomacromolecule probes, have been synthesized and characterized. The process involved introducing N-(2-dimethylamino) ethyl and alanine or N-(2-dimethylamino) ethyl on the 9 site of the acridine molecule (Zhang Li-juan, 2011).

In Vitro Antiproliferative Properties against Leishmania Infantum

- Studies on 9-chloro and 9-amino-2-methoxyacridines have shown significant in vitro antiparasitic properties. This suggests that acridine derivatives could be considered multitarget drugs, potentially impacting DNA metabolism in Leishmania promastigotes (Di Giorgio et al., 2003).

Targeting Multiple DNA Structures with Acridine Derivatives

- Novel 9‐aminoacridine carboxamides have been studied for their ability to target various DNA tertiary structures. These compounds were assessed for their DNA binding and antiproliferative activity in human leukemia cell lines (Howell et al., 2012).

Photophysics of 9-Amino Acridine Hydrochloride Hydrate Microcrystals

- The fluorescence microscopy of 9-amino acridine hydrochloride hydrate microcrystals reveals insights into excimer formation and the interplay between self-absorption effects and aggregate formation in large microcrystals (Sandeep & Bisht, 2006).

properties

CAS RN |

1092-03-1 |

|---|---|

Product Name |

Acridine, 9-((3-(dimethylamino)propyl)amino)-, dihydrochloride |

Molecular Formula |

C18H24Cl2N3 |

Molecular Weight |

352.3 g/mol |

IUPAC Name |

3-(acridin-9-ylazaniumyl)propyl-dimethylazanium;dichloride |

InChI |

InChI=1S/C18H21N3.2ClH/c1-21(2)13-7-12-19-18-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)18;;/h3-6,8-11H,7,12-13H2,1-2H3,(H,19,20);2*1H |

InChI Key |

BQNMHZJJLBNGAA-UHFFFAOYSA-N |

SMILES |

C[NH+](C)CCC[NH2+]C1=C2C=CC=CC2=NC3=CC=CC=C31.[Cl-].[Cl-] |

Canonical SMILES |

C[NH+](C)CCC[NH2+]C1=C2C=CC=CC2=NC3=CC=CC=C31.[Cl-].[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

13365-37-2 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

AI 3-63044; AI 363044; AI3-63044; AI363044; C 137; NSC 109329 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5S,6R,7R)-6-[(2Z)-7-hydroxyhept-2-en-1-yl]-7-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,4-dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1666644.png)

![(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1666646.png)